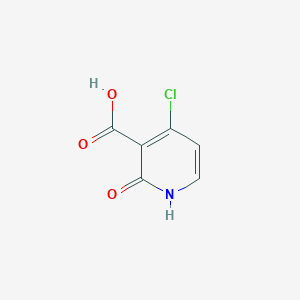
4-(4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il)morfolina
Descripción general
Descripción
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C15H23BN2O3 and its molecular weight is 290.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de nuevos copolímeros
Este compuesto se emplea en la síntesis de nuevos copolímeros basados en benzotiadiazol y unidades de areno ricas en electrones . Estos copolímeros tienen propiedades ópticas y electroquímicas únicas, lo que los hace útiles en diversas aplicaciones como diodos emisores de luz orgánica (OLED) y células solares.
Inhibidores enzimáticos
Los compuestos de ácido bórico, como el que nos ocupa, se utilizan a menudo como inhibidores enzimáticos . Pueden unirse a enzimas específicas e inhibir su actividad, lo que puede ser útil en el tratamiento de diversas enfermedades donde estas enzimas desempeñan un papel crucial.
Fármacos ligandos
Estos compuestos también pueden servir como fármacos ligandos específicos . Los fármacos ligandos son aquellos que se unen a dianas biológicas específicas, como receptores o enzimas. Esta especificidad puede conducir a tratamientos más eficaces con menos efectos secundarios.
Fármacos anticancerígenos
Además de tratar tumores e infecciones microbianas, también se pueden utilizar para tratar fármacos anticancerígenos . Las propiedades únicas de estos compuestos se pueden aprovechar para diseñar terapias anticancerígenas más eficaces y dirigidas.
Desarrollo de vacunas
El compuesto se puede utilizar en el desarrollo de vacunas . Sus propiedades únicas pueden mejorar la eficacia de las vacunas, haciéndolas más potentes y duraderas.
Anticuerpos monoclonales
También se puede utilizar en la producción de anticuerpos monoclonales . Los anticuerpos monoclonales son células inmunitarias idénticas que son clones de una célula madre única y se utilizan para tratar muchas enfermedades, incluidos algunos tipos de cáncer.
Proteínas recombinantes
El compuesto se puede utilizar en la producción de proteínas recombinantes . Las proteínas recombinantes se producen mediante técnicas de ingeniería genética y tienen una amplia gama de aplicaciones en medicina, investigación e industria.
Terapia celular o génica
Por último, se puede utilizar en terapia celular o génica . Sus propiedades únicas pueden mejorar la eficacia de estas terapias, lo que podría conducir a resultados de tratamiento más exitosos.
Mecanismo De Acción
Mode of Action
The mode of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is currently unknown . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine . .
Propiedades
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-5-6-17-13(11-12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIGVGLNZISJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610611 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888721-86-6 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene](/img/structure/B1592075.png)






![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)
